

# Introduction: A Versatile Building Block in Modern Medicinal Chemistry

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *2-Bromo-3-chloro-6-fluorophenylboronic acid*

Cat. No.: *B2954249*

[Get Quote](#)

**2-Bromo-3-chloro-6-fluorophenylboronic acid** is a polysubstituted aromatic compound of significant interest in medicinal chemistry. Its utility stems from the orthogonal reactivity of its functional groups: a boronic acid moiety for palladium-catalyzed cross-coupling reactions, and three distinct halogen atoms (F, Cl, Br) that can serve as synthetic handles or as modulators of a final compound's pharmacological properties.

Organoboron compounds, particularly boronic acids, are foundational intermediates in organic chemistry due to their stability, low toxicity, and versatile reactivity in reactions like the Suzuki–Miyaura coupling.[1] The specific substitution pattern of this reagent makes it a high-value precursor for constructing complex molecular architectures. The presence of fluorine, in particular, is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity.[2]

## Compound Identification and Physicochemical Properties

Accurate identification is paramount. It is crucial to note that isomers exist, and care must be taken to source the correct compound by referencing the specific CAS Number. The primary subject of this guide is **2-Bromo-3-chloro-6-fluorophenylboronic acid**, CAS Number 1451392-82-7. An isomeric variant, 3-Bromo-2-chloro-6-fluorophenylboronic acid, is assigned CAS Number 1451393-16-0.[3][4]

Property	Value	Source
CAS Number	1451392-82-7	<a href="#">[5]</a> <a href="#">[6]</a> <a href="#">[7]</a>
Molecular Formula	C <sub>6</sub> H <sub>4</sub> BBrClFO <sub>2</sub>	<a href="#">[7]</a>
Molecular Weight	253.26 g/mol	<a href="#">[7]</a>
Appearance	White to off-white solid	<a href="#">[5]</a>
Boiling Point	369.4±52.0 °C (Predicted)	<a href="#">[5]</a>
Density	1.85±0.1 g/cm <sup>3</sup> (Predicted)	<a href="#">[5]</a>
pKa	7.07±0.58 (Predicted)	<a href="#">[5]</a>
SMILES Code	FC1=C(B(O)O)C(Br)=C(Cl)C=C1	<a href="#">[7]</a>

The acidity (pKa) of the boronic acid is influenced by the electron-withdrawing nature of the halogen substituents, which can affect its reactivity in catalytic cycles.[\[8\]](#)

## Commercial Availability and Sourcing

**2-Bromo-3-chloro-6-fluorophenylboronic acid** is available from several specialized chemical suppliers for research and development purposes. Availability can fluctuate, and it is often synthesized in small batches.

Supplier	CAS Number Offered	Typical Purity	Notes
Alfa Chemistry	1451392-82-7	Research Grade	For experimental use. [6]
BLDpharm	1451392-82-7	Not specified	May be temporarily out of stock; cold-chain transport.[7]
ChemicalBook	1451392-82-7	Not specified	Lists physical properties and suppliers.[5]
FUJIFILM Wako	Not specified	Research Grade	Listed as (2-Bromo-3-chloro-6-fluorophenyl)boronic acid.[9]

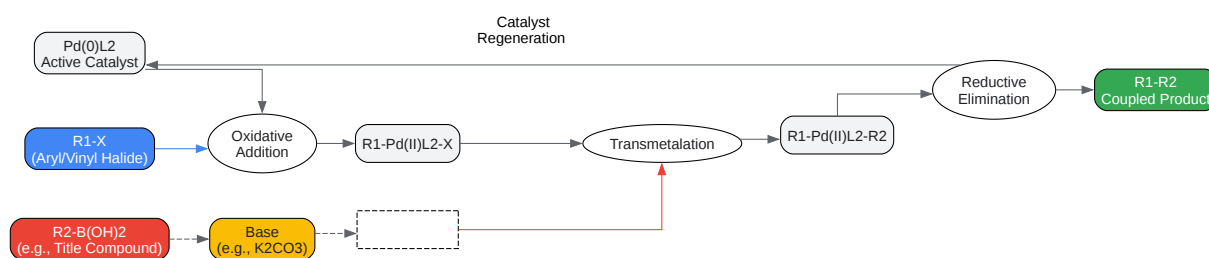
#### Sourcing Best Practices:

- **Verify CAS Number:** Always confirm the CAS number (1451392-82-7) with the supplier to ensure you are ordering the correct isomer.
- **Request Certificate of Analysis (COA):** A COA is essential for verifying the purity, identity (typically via NMR and MS), and moisture content of the specific lot you are purchasing.
- **Inquire About Stock:** Due to its specialized nature, this reagent may have long lead times. Confirm availability before planning extensive synthetic campaigns.[7]

## Strategic Application in Synthesis: The Suzuki-Miyaura Coupling

The primary application of this reagent is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning reaction is a cornerstone of modern C-C bond formation, valued for its mild conditions and tolerance of diverse functional groups.

The boronic acid group is the active component in the catalytic cycle's transmetalation step. The bromo and chloro substituents can serve as electrophilic sites for subsequent, different cross-coupling reactions, enabling a modular and convergent synthetic strategy.



[Click to download full resolution via product page](#)

Caption: General catalytic cycle of the Suzuki-Miyaura reaction.

This trifunctional handle allows for a stepwise elaboration of a molecular scaffold. For instance, a researcher could first perform a Suzuki coupling via the boronic acid, then a Buchwald-Hartwig amination at the bromine position (typically more reactive), and finally another coupling reaction at the chlorine position under more forcing conditions.

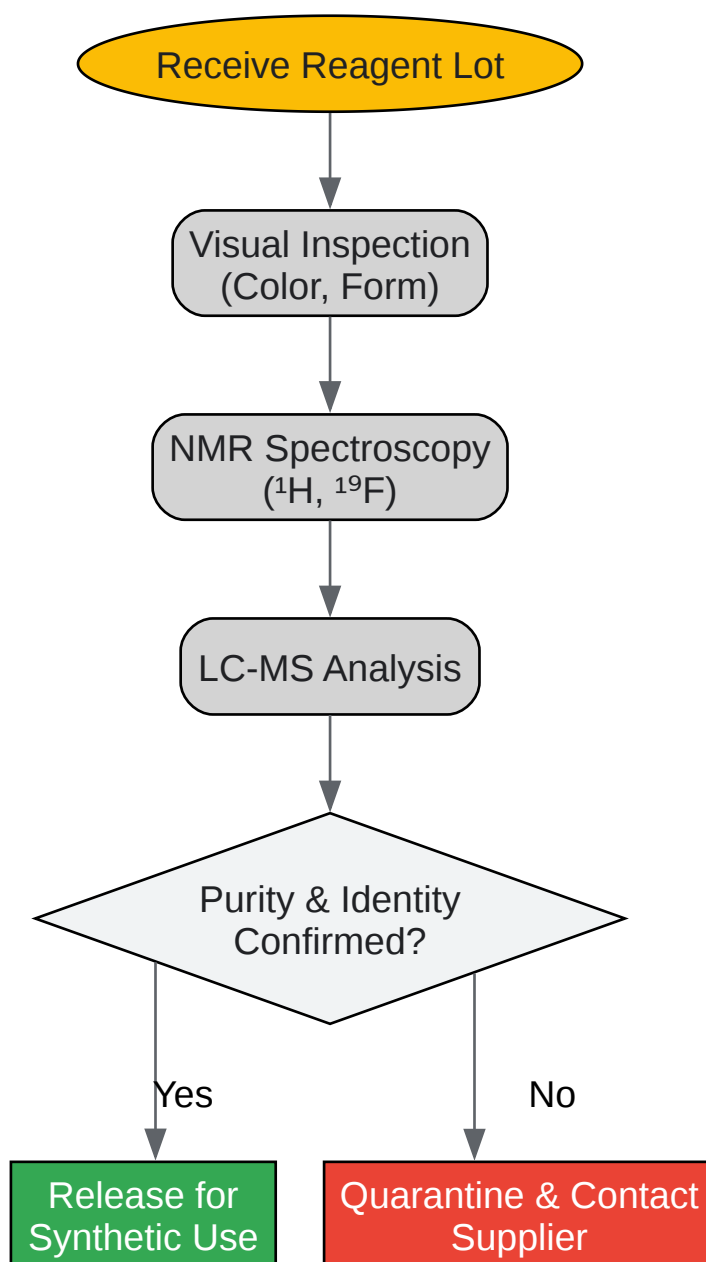
## Quality Control Workflow

Ensuring the quality of this starting material is non-negotiable for reproducible and successful synthesis. Impurities, such as the corresponding boroxine (a cyclic trimer anhydride) or residual starting materials from its synthesis, can significantly impact reaction yields and downstream purification.

Recommended QC Protocol for Incoming Material:

- Visual Inspection: Confirm the material is a white to off-white solid as expected.

- Solubility Test: Check solubility in common organic solvents (e.g., THF, Dioxane, DMSO) to ensure it is suitable for the planned reaction conditions.
- $^1\text{H}$  NMR Spectroscopy:
  - Objective: Confirm the aromatic proton signals match the expected substitution pattern and integration. Check for solvent or organic impurities.
  - Procedure: Dissolve ~5-10 mg of the boronic acid in a suitable deuterated solvent (e.g., DMSO- $\text{d}_6$  or  $\text{CDCl}_3$ ). Acquire a standard proton spectrum.
- $^{19}\text{F}$  NMR Spectroscopy:
  - Objective: Crucial for confirming the presence and chemical environment of the single fluorine atom. A singlet is expected.
  - Procedure: Using the same sample, acquire a proton-decoupled fluorine spectrum.
- LC-MS Analysis:
  - Objective: Determine purity and confirm the molecular weight of the main component.
  - Procedure: Prepare a dilute solution (~1 mg/mL) in a suitable solvent like acetonitrile or methanol. Inject onto a C18 reverse-phase column and analyze using a standard gradient with a mass spectrometer detector. Look for the expected mass peak corresponding to  $[\text{M}-\text{H}]^-$  or  $[\text{M}+\text{H}]^+$ .



[Click to download full resolution via product page](#)

Caption: A standard quality control workflow for incoming reagents.

## Safety, Handling, and Storage

Phenylboronic acids are generally considered irritants. Proper handling is essential to ensure laboratory safety. The following information is synthesized from typical safety data sheets for halogenated phenylboronic acids.<sup>[10][11]</sup>

Hazard Category	GHS Information
Pictogram	GHS07 (Exclamation Mark)
Signal Word	Warning
Hazard Statements	H315: Causes skin irritation.[7] H319: Causes serious eye irritation.[7] H335: May cause respiratory irritation.[7]
Precautionary Statements	P261: Avoid breathing dust. P280: Wear protective gloves/eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

#### Step-by-Step Handling Protocol:

- Engineering Controls: Always handle this solid compound inside a certified chemical fume hood to avoid inhalation of dust.
- Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles that conform to EN166 (EU) or NIOSH (US) standards.
- Dispensing: Use a spatula to weigh the desired amount. Avoid creating dust. Close the container tightly immediately after use.
- Spill Response: In case of a spill, sweep up the solid material carefully, avoiding dust generation. Place it in a sealed container for proper waste disposal.
- First Aid:
  - Skin Contact: Immediately wash with plenty of soap and water.
  - Eye Contact: Rinse cautiously with water for at least 15 minutes.
  - Inhalation: Move the person to fresh air.

#### Storage Conditions:

- Temperature: Store refrigerated at 2-8°C.[7]
- Atmosphere: Store under an inert atmosphere (e.g., Argon or Nitrogen).
- Container: Keep the container tightly closed in a dry, well-ventilated place.[11]

Causality: Boronic acids can undergo dehydration upon standing, especially when exposed to air and moisture, to form cyclic boroxine trimers. While this process is often reversible, it complicates accurate weighing and stoichiometry calculations. Storing the compound cold, dry, and under an inert atmosphere minimizes this degradation.

## Conclusion

**2-Bromo-3-chloro-6-fluorophenylboronic acid** is a potent and versatile synthetic intermediate for drug discovery and development. Its commercial availability from specialized suppliers, combined with its unique trifunctional reactivity, allows for the efficient construction of novel and complex molecules. Success with this reagent hinges on careful sourcing, rigorous incoming quality control to verify identity and purity, and strict adherence to safety and handling protocols. By implementing the workflows and understanding the chemical principles outlined in this guide, researchers can effectively leverage this building block to advance their scientific objectives.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 3. 3-Bromo-2-chloro-6-fluorophenylboronic acid, CasNo.1451393-16-0 RongNa Biotechnology Co., Ltd China (Mainland) [rongna.lookchem.com]
- 4. 3-Bromo-2-chloro-6-fluorophenylboronic acid CAS#: 1451393-16-0 [m.chemicalbook.com]
- 5. 2-Bromo-3-chloro-6-fluorophenylboronic acid CAS#: 1451392-82-7 [m.chemicalbook.com]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. 1451392-82-7[(2-Bromo-3-chloro-6-fluorophenyl)boronic acid]BLD Pharm [bldpharm.com]
- 8. Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 1451392-82-7 · (2-Bromo-3-chloro-6-fluorophenyl)boronic acid · (2-Bromo-3-chloro-6-fluorophenyl)boronic acid 【詳細情報】 | 試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 10. combi-blocks.com [combi-blocks.com]
- 11. fishersci.com [fishersci.com]
- To cite this document: BenchChem. [Introduction: A Versatile Building Block in Modern Medicinal Chemistry]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2954249#commercial-availability-of-2-bromo-3-chloro-6-fluorophenylboronic-acid]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)